5,6,7,4'-Tetramethoxyflavanone

Vue d'ensemble

Description

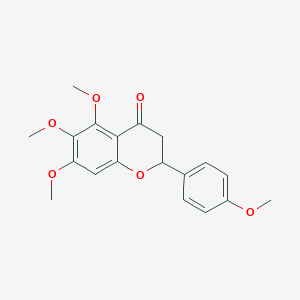

5,6,7,4’-Tetramethoxyflavanone is a flavonoid compound with the molecular formula C₁₉H₂₀O₆ and a molecular weight of 344.3585 g/mol . It is characterized by the presence of methoxy groups at positions 5, 6, 7, and 4’ on the flavanone backbone. This compound is known for its various biological activities and is found in certain plant species, such as Chromolaena odorata .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5,6,7,4’-Tetramethoxyflavanone can be synthesized through several synthetic routes. One common method involves the condensation of 2-hydroxy-4,5,6-trimethoxyacetophenone with 4-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the flavanone structure . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5,6,7,4’-Tetramethoxyflavanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

5,6,7,4’-Tetramethoxyflavanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the flavanone to its corresponding dihydroflavanone.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized flavonoid derivatives.

Reduction: Dihydroflavanone derivatives.

Substitution: Various substituted flavanones depending on the nucleophile used.

Applications De Recherche Scientifique

5,6,7,4’-Tetramethoxyflavanone has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying flavonoid chemistry and synthesis.

Medicine: Research has shown its potential in treating neurodegenerative diseases and as a vasorelaxant agent.

Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mécanisme D'action

The mechanism of action of 5,6,7,4’-Tetramethoxyflavanone involves multiple molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its methoxy groups.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Neuroprotective Activity: The compound protects neurons from oxidative damage and apoptosis by modulating signaling pathways such as the Nrf2/ARE pathway.

Vasorelaxant Activity: It induces vasorelaxation by activating the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway and inhibiting calcium channels.

Comparaison Avec Des Composés Similaires

5,6,7,4’-Tetramethoxyflavanone can be compared with other similar flavonoid compounds:

5,6,7-Trimethoxyflavanone: Lacks the methoxy group at the 4’ position, which may affect its biological activity.

5,7,8,4’-Tetramethoxyflavanone: Has a methoxy group at the 8 position instead of the 6 position, leading to different chemical and biological properties.

3’,5,6,7-Tetramethoxyflavanone: The methoxy group at the 3’ position instead of the 4’ position can result in variations in reactivity and activity.

These comparisons highlight the uniqueness of 5,6,7,4’-Tetramethoxyflavanone in terms of its specific substitution pattern and the resulting biological activities.

Activité Biologique

5,6,7,4'-Tetramethoxyflavanone is a flavonoid compound that has garnered attention due to its potential biological activities, particularly in the realms of anti-cancer and antioxidant effects. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by four methoxy groups attached to the flavanone backbone. This structural modification is believed to enhance its biological activities compared to other flavonoids.

1. Anti-Proliferative Effects

Recent studies have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance, a study synthesized several derivatives of trimethoxyflavones and evaluated their effects on human cancer cell lines such as Aspc-1 and HCT-116. The results indicated that compounds with similar structures showed moderate to high anti-proliferative activities, with some derivatives achieving IC50 values below 10 μM against Aspc-1 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5,6,7-Tetramethoxyflavanone | Aspc-1 | 5.30 |

| 3c (derivative) | Aspc-1 | <10 |

| 3b (derivative) | HCT-116 | Not specified |

The mechanism underlying the anti-cancer effects of this compound appears to involve the induction of apoptosis in cancer cells. A study on hybrid analogs of this compound revealed that certain derivatives triggered apoptotic pathways in HeLa cervical cancer cells . This suggests that the compound may interfere with cellular signaling pathways crucial for cancer cell survival.

3. Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays. In particular, its ability to scavenge free radicals was tested using the DPPH assay. The compound demonstrated a significant inhibition percentage at higher concentrations .

Antioxidant Activity Data

| Extract Type | Inhibition Percentage (%) | IC50 (μg/mL) |

|---|---|---|

| Ethanol Extract (Lippia rugosa) | 85.67 ± 1.23 | 58 |

| 5,6,7-Tetramethoxyflavanone | Not specified | Not specified |

Study on Cancer Cell Lines

In a comprehensive study evaluating the cytotoxic effects of various flavonoids including this compound against multiple cancer types, it was found that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal human cell lines. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues .

Phytochemical Analysis

Phytochemical studies have shown that extracts containing this compound also contain other bioactive compounds which may contribute to the overall biological activity observed in traditional medicinal uses . The presence of multiple phytochemicals can lead to synergistic effects that enhance therapeutic outcomes.

Conclusion and Future Directions

The biological activity of this compound underscores its potential as a therapeutic agent in oncology and antioxidant therapies. Future research should focus on:

- Detailed mechanistic studies to elucidate the pathways through which this flavonoid exerts its effects.

- Clinical trials to assess its efficacy and safety in human subjects.

- Exploration of its potential synergistic effects when combined with other therapeutic agents.

Propriétés

IUPAC Name |

5,6,7-trimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(25-14)10-16(22-2)18(23-3)19(17)24-4/h5-8,10,14H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENXIAWIJGWYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601155509 | |

| Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2569-77-9 | |

| Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2569-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51170 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002569779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC51170 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-5,6,7-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601155509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,4'-TETRAMETHOXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/363848FWPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.